Ethyl 2-(1,3-dioxolan-2-yl)acetate

Description

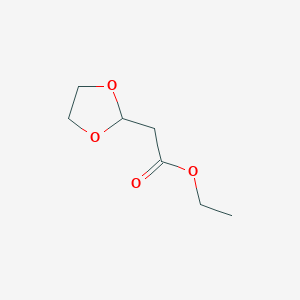

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-9-6(8)5-7-10-3-4-11-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSJQVSEJWUQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282947 | |

| Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60234-78-8 | |

| Record name | NSC28932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Ethyl 2 1,3 Dioxolan 2 Yl Acetate

Classical and Established Synthetic Pathways

Traditional methods for the preparation of ethyl 2-(1,3-dioxolan-2-yl)acetate have long been the cornerstone of its production. These routes are characterized by their reliability and are well-documented in chemical literature.

Esterification Routes from Precursors

One of the most direct and fundamental methods for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, 2-(1,3-dioxolan-2-yl)acetic acid, with ethanol (B145695). This reaction is a classic example of a Fischer-Speier esterification. wikipedia.orgathabascau.ca

The process typically involves refluxing the carboxylic acid and an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgunnes.ac.id The equilibrium of this reversible reaction is driven towards the product side by using an excess of the alcohol or by removing the water formed during the reaction, often through azeotropic distillation with a suitable solvent like toluene (B28343). wikipedia.orgorganic-chemistry.org The reverse reaction, the hydrolysis of the ester to the carboxylic acid, can be achieved by treatment with aqueous acid or base.

Table 1: Representative Conditions for Fischer Esterification

| Reactants | Catalyst | Solvent | Conditions | Reference |

| Carboxylic Acid, Alcohol | Sulfuric Acid | None or Non-polar (e.g., Toluene) | Reflux, 60-110 °C, 1-10 hours | wikipedia.org |

| Acetic Acid, Isopentyl Alcohol | Sulfuric Acid | None | Reflux (~160 °C block temp.), 45 min | wvu.edu |

| Lauric Acid, Ethanol | Acetyl Chloride (generates HCl in situ) | Ethanol | Reflux (~120 °C block temp.), 1 hour | cerritos.edu |

Acetalization of Ethyl Glyoxylate (B1226380) Derivatives

Another major synthetic route involves the protection of a carbonyl group within a precursor molecule through acetalization. Specifically, the reaction of an ethyl glyoxylate derivative with ethylene (B1197577) glycol in the presence of an acid catalyst yields the 1,3-dioxolane (B20135) ring characteristic of the target molecule.

A common starting material for this approach is ethyl acetoacetate (B1235776). The ketone carbonyl in ethyl acetoacetate is selectively protected as a cyclic ketal by reacting it with ethylene glycol. chemsrc.comchembk.com This reaction is typically catalyzed by an acid and often involves the removal of water to drive the reaction to completion. While not a direct acetalization of ethyl glyoxylate, this method produces a structurally related and commercially significant compound, ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, also known as Fructone (B1293620). unnes.ac.idchembk.comsigmaaldrich.comtcichemicals.com

A more direct, though potentially more challenging, approach would be the acetalization of ethyl glyoxylate itself. Patents describe the heating of ethyl glyoxylate hemiacetal, which can lead to dimerization or acetalization, suggesting this pathway is viable but may require careful control of reaction conditions to avoid side products. google.com

Multistep Conversions from Readily Available Starting Materials

The synthesis of this compound and its analogs can also be achieved through multi-step reaction sequences starting from simple, readily available materials. A notable example is the synthesis of Fructone (ethyl 2-methyl-1,3-dioxolan-2-yl)acetate) from ethanol and acetic acid. unnes.ac.id This process involves:

Esterification: The formation of ethyl acetate (B1210297) from ethanol and acetic acid.

Claisen Condensation: The self-condensation of ethyl acetate to form ethyl acetoacetate.

Acetalization: The reaction of ethyl acetoacetate with ethylene glycol to yield the final product. unnes.ac.id

Another illustrative multistep conversion is the synthesis of methyl glycolate, a precursor to ethylene glycol, from formaldehyde (B43269). This process involves the acid-catalyzed carbonylation of formaldehyde followed by esterification with methanol, demonstrating the construction of the core carbon skeleton from C1 and C2 building blocks. mdpi.com

Advanced and Green Chemistry-Oriented Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These advanced approaches focus on the use of catalysts to improve reaction rates and selectivity, and to minimize waste.

Catalytic Synthesis: Homogeneous and Heterogeneous Catalysis

The acetalization step, crucial for the synthesis of this compound, has been a major focus for the application of novel catalytic systems.

Homogeneous Catalysis:

Photocatalysis: Mild and green photo-organocatalytic protocols have been developed for the efficient acetalization of aldehydes. rsc.orgrsc.org These methods utilize photocatalysts like thioxanthenone or acid red 52 under visible light irradiation, often at room temperature, to convert aldehydes and alcohols into acetals in high yields. rsc.orgresearchgate.net

Hydrosilylation/Acetalization: A one-pot conversion of esters to acetals has been achieved by coupling catalytic hydrosilylation with a quench using an appropriate alcohol. This method uses a low loading of a borane (B79455) catalyst and a stoichiometric amount of a silane (B1218182), offering broad functional group tolerance. acs.org

Heterogeneous Catalysis:

Solid Acid Catalysts: A range of solid acid catalysts have been employed to facilitate acetalization reactions, offering advantages in terms of catalyst recovery and reuse. These include:

Mesoporous molecular sieves like Al-SBA-15. researchgate.net

Silica gel and alumina, which can catalyze the condensation of carbonyl compounds with diols under solvent-free conditions. researchgate.net

Graphene oxide, which has been used as a catalyst for the synthesis of 1,3-dioxolanes under ultrasonic irradiation. researchgate.net

Table 2: Comparison of Catalytic Systems for Acetalization

| Catalyst Type | Catalyst Example | Reaction Conditions | Advantages | Reference |

| Homogeneous Photocatalyst | Thioxanthenone | Visible light, room temperature | Mild conditions, green | rsc.orgrsc.org |

| Homogeneous Photocatalyst | Acid Red 52 | Yellow light, room temperature | Low catalyst loading, short reaction time | researchgate.net |

| Homogeneous | SBR12 (Borane) | Room temperature | One-pot from ester, high yield | acs.org |

| Heterogeneous | Al-SBA-15 | Solvent-free | Reusable catalyst | researchgate.net |

| Heterogeneous | Silica Gel/Alumina | Solvent-free, pressure | Non-polluting, recyclable | researchgate.net |

| Heterogeneous | Graphene Oxide | Ultrasonic irradiation | Eco-friendly, efficient | researchgate.net |

Chemo- and Regioselective Preparations

The principles of chemo- and regioselectivity are critical in organic synthesis, particularly when dealing with molecules possessing multiple reactive sites. While specific literature on the chemo- and regioselective synthesis of this compound is not abundant, the broader field of organic synthesis offers relevant strategies.

For instance, in the synthesis of complex molecules, achieving regioselective reactions on substrates with multiple potential reaction sites can be controlled by a careful choice of reaction conditions, including catalysts, solvents, and temperature. acs.org The development of new synthetic methods often focuses on achieving high chemo- and regioselectivity to produce specific isomers and avoid the formation of byproducts. mdpi.commdpi.com In the context of dioxolane synthesis, this could involve the selective protection of one carbonyl group in a dicarbonyl compound or the regioselective opening of an epoxide followed by cyclization.

Solvent-Free and Microwave-Assisted Synthesis Strategies

In recent years, the principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of volatile organic solvents and utilize alternative energy sources to enhance reaction rates and efficiency. The synthesis of dioxolane derivatives, including this compound, has benefited from these advancements, with solvent-free and microwave-assisted techniques showing considerable promise.

Solvent-free, or neat, reaction conditions offer significant environmental benefits by reducing solvent waste and simplifying product purification. A relevant example is the solvent-free preparation of (2,2-dimethyl-1,3-dioxolan-4-yl) methanol, where an organic acid catalyst was used, and the byproducts could be directly separated, achieving a high yield of 99.3% for the intermediate. google.com This approach highlights the potential for developing a similar solvent-free process for this compound.

These examples strongly suggest that a synthetic route for this compound involving the reaction of a suitable precursor with ethylene glycol could be significantly enhanced by employing microwave irradiation, potentially under solvent-free conditions.

Table 1: Examples of Solvent-Free and Microwave-Assisted Synthesis of Related Dioxolane Derivatives

| Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| (2,2-dimethyl-1,3-dioxolan-4-yl) methanol | Glycerol, Acetone (B3395972) | Organic Acid | 99.3 (intermediate) | google.com |

| 2-dichloromethyl-1,3-dioxolane derivatives | Aldehydes, Glycol | Anhydrous CuSO4, Microwave (600W) | 35.7-57.5 | semanticscholar.org |

| (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles | 2-(benzo[d]thiazol-2-yl)acetonitrile, Aromatic aldehydes | Solvent-free, Microwave | 50-75 | researchgate.net |

| Potassium Azolylacetates | Ethyl Azolylacetates | K2CO3, Microwave (180°C) | 80-98 | nih.gov |

Note: This table presents data for the synthesis of related compounds, illustrating the potential for applying these methodologies to the synthesis of this compound.

Atom-Economical and Waste-Minimizing Protocols

A key principle of green chemistry is the concept of atom economy, which emphasizes the maximization of the incorporation of all reactant atoms into the final desired product. rsc.org High atom economy is characteristic of reactions such as additions and rearrangements, while substitutions and eliminations tend to have lower atom economy due to the generation of byproducts.

The conventional synthesis of this compound often proceeds via the ketalization of ethyl acetoacetate with ethylene glycol. chemsrc.com This reaction, while effective, typically involves the removal of water, which constitutes a waste stream. To improve the atom economy and minimize waste, alternative synthetic pathways are being explored.

A theoretically highly atom-economical approach would involve a direct addition reaction. For instance, a hypothetical one-pot synthesis could involve the reaction of an appropriate starting material with ethylene glycol in a manner that all atoms are incorporated into the final product. A recent study on the one-pot conversion of esters to acetals via catalytic hydrosilylation demonstrates a move towards more atom-economical processes, achieving high yields with low catalyst loading. acs.org

To illustrate the concept of atom economy for a plausible synthesis of this compound, we can consider the direct acetalization of ethyl glyoxalate with ethylene glycol.

Reaction: Ethyl glyoxalate + Ethylene glycol → this compound + H₂O

While this reaction still produces water as a byproduct, it represents a more direct route than those starting from more complex precursors. The percentage atom economy can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Table 2: Theoretical Atom Economy for a Proposed Synthesis of this compound

| Reactant 1 | Reactant 2 | Desired Product | Byproduct | % Atom Economy |

| Ethyl glyoxalate (C₄H₆O₃, MW: 102.09 g/mol ) | Ethylene glycol (C₂H₆O₂, MW: 62.07 g/mol ) | This compound (C₇H₁₂O₄, MW: 160.17 g/mol ) | Water (H₂O, MW: 18.02 g/mol ) | (160.17 / (102.09 + 62.07)) x 100 = 97.5% |

Note: This calculation is for a proposed, plausible reaction and serves to illustrate the principle of atom economy.

Waste-minimizing protocols for the synthesis of this compound would also focus on the use of recyclable catalysts, the reduction of solvent use (as discussed in the previous section), and the development of continuous flow processes which can improve efficiency and reduce waste generation.

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 1,3 Dioxolan 2 Yl Acetate

Reactivity of the Ester Moiety

The ester group in ethyl 2-(1,3-dioxolan-2-yl)acetate is a primary site for chemical reactions, including hydrolysis, transesterification, nucleophilic additions, condensations, and reductions.

Hydrolysis and Transesterification Reactions under Varied Conditions

Ester hydrolysis is a fundamental reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water, the ester undergoes hydrolysis to yield 2-(1,3-dioxolan-2-yl)acetic acid and ethanol (B145695). libretexts.orgchemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the products, a large volume of water is typically employed. libretexts.orgchemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This is followed by a nucleophilic attack by a water molecule on the electrophilic carbonyl carbon. Subsequent proton transfer and elimination of an ethanol molecule regenerate the acid catalyst and produce the carboxylic acid. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : Alkaline hydrolysis, or saponification, is an irreversible reaction that is commonly used for ester hydrolysis. chemguide.co.uk When heated with a dilute alkali like sodium hydroxide (B78521), this compound is converted into the sodium salt of 2-(1,3-dioxolan-2-yl)acetic acid and ethanol. chemguide.co.uk This method is often preferred due to the irreversibility of the reaction and the ease of separating the products. chemguide.co.uk The alcohol can be distilled off, and the carboxylic acid can be regenerated by adding a strong acid to the remaining salt solution. chemguide.co.uk Studies on the alkaline hydrolysis of ethyl acetate (B1210297) have shown that the reaction is second-order and that the initial concentrations of the ester and the hydroxide are significant factors in achieving high conversion rates. ijcce.ac.ir

Transesterification : This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. While specific studies on the transesterification of this compound are not prevalent in the provided results, the general principles of transesterification would apply.

The table below summarizes the conditions and products of hydrolysis for the ester moiety.

| Reaction | Catalyst | Reagents | Products | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl | Excess Water | 2-(1,3-dioxolan-2-yl)acetic acid, Ethanol | Reversible reaction. libretexts.orgchemguide.co.uk |

| Base-Catalyzed Hydrolysis | Dilute NaOH or KOH | Water | Sodium 2-(1,3-dioxolan-2-yl)acetate, Ethanol | Irreversible reaction (saponification). chemguide.co.uk |

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ester is electrophilic and can be attacked by various nucleophiles. While esters are generally less reactive towards nucleophiles than aldehydes or ketones, they can undergo nucleophilic acyl substitution reactions. For instance, the reaction with Grignard reagents would lead to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent.

Condensation Reactions Involving the Ester

The α-protons (protons on the carbon adjacent to the carbonyl group) of the ester are weakly acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in condensation reactions.

Claisen Condensation : In the presence of a strong base like sodium ethoxide, this compound can undergo a Claisen condensation with another molecule of itself or a different ester. youtube.comvanderbilt.edu This reaction involves the formation of a new carbon-carbon bond and results in a β-keto ester. vanderbilt.edu The mechanism involves the deprotonation of the α-carbon to form an enolate, which then attacks the carbonyl carbon of a second ester molecule. Subsequent elimination of an ethoxide ion yields the β-keto ester. youtube.com One full equivalent of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester. vanderbilt.edu

A study on the synthesis of fructone (B1293620) (ethyl 2-methyl-1,3-dioxolan-2-acetate) utilized a Claisen condensation of ethyl acetate to form ethyl acetoacetate (B1235776) as a key step. unnes.ac.id

Reductions to Corresponding Alcohols and Ethers

The ester group can be reduced to a primary alcohol or an ether using various reducing agents.

Reduction to Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-(1,3-dioxolan-2-yl)ethanol. This reaction proceeds via a nucleophilic acyl substitution followed by a reduction of the intermediate aldehyde.

Reduction to Ethers : A one-pot reduction-acetalization sequence has been developed for the conversion of esters to acetals. acs.org While this specific reaction on this compound is not detailed, the methodology suggests that under specific conditions involving a silane (B1218182) and a catalyst, the ester could potentially be converted to an ether. acs.org

Reactivity and Controlled Deprotection of the 1,3-Dioxolane (B20135) Acetal (B89532) Functionality

The 1,3-dioxolane group is a cyclic acetal that serves as a protecting group for a carbonyl functionality. organic-chemistry.org Its stability and selective removal are crucial in multi-step organic synthesis.

Acid-Catalyzed Hydrolysis and Regeneration of Carbonyls

The 1,3-dioxolane ring is stable to bases and nucleophiles but is susceptible to cleavage under acidic conditions. organic-chemistry.org

Mechanism : The deprotection is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring. This is followed by the ring opening to form a resonance-stabilized carbocation. A water molecule then attacks this electrophilic intermediate. Subsequent deprotonation and elimination of ethylene (B1197577) glycol lead to the regeneration of the original carbonyl compound, in this case, ethyl 2-oxoacetate (ethyl glyoxylate).

Reaction Conditions : The hydrolysis can be carried out using aqueous acid or by transacetalization in a wet solvent like acetone (B3395972) with an acid catalyst. organic-chemistry.org Various Lewis and Brønsted acids can be employed for this purpose. For example, cerium(III) triflate has been shown to be an effective catalyst for the chemoselective cleavage of acetals under nearly neutral conditions. organic-chemistry.org Indium(III) trifluoromethanesulfonate (B1224126) in the presence of acetone and erbium(III) triflate in wet nitromethane (B149229) are other examples of gentle Lewis acids used for deprotection. organic-chemistry.org

A study on the recovery of ethylene glycol involved the hydrolysis of 2-ethyl-1,3-dioxolane (B3050401) using an ion-exchange resin as a catalyst, demonstrating the industrial applicability of acetal hydrolysis. researchgate.net

The table below outlines the deprotection of the 1,3-dioxolane functionality.

| Reaction | Catalyst | Reagents | Product | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄, HCl, or Lewis Acids (e.g., Ce(OTf)₃, In(OTf)₃) | Water | Ethyl 2-oxoacetate, Ethylene Glycol | Regenerates the carbonyl group. organic-chemistry.org |

Transacetalization Reactions

Transacetalization is a chemical reaction where an existing acetal or ketal is transformed into a different one by reacting with another alcohol or diol, typically under acidic conditions. organic-chemistry.org In the context of this compound, the 1,3-dioxolane ring can undergo exchange with other diols. This process is catalyzed by Brønsted or Lewis acids. organic-chemistry.org

The mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by the departure of ethylene glycol and subsequent attack by the new diol. The equilibrium of this reaction can be shifted by using an excess of the new diol or by removing the displaced ethylene glycol. Zirconium tetrachloride (ZrCl₄) has been noted as a highly efficient and chemoselective catalyst for such in situ transacetalization of carbonyl compounds under mild conditions. organic-chemistry.org

| Catalyst | Conditions | Outcome |

| Brønsted Acid (e.g., p-TsOH) | Refluxing toluene (B28343) with a Dean-Stark trap | Exchange of the dioxolane with another diol |

| Lewis Acid (e.g., ZrCl₄) | Mild reaction conditions | Efficient and chemoselective transacetalization |

Stability Profile under Diverse Reaction Environments

The stability of this compound is largely dependent on the pH of the reaction medium. The 1,3-dioxolane ring, being a cyclic acetal, is generally stable under neutral and basic conditions. This stability allows for chemical modifications on the ester part of the molecule without affecting the acetal.

However, under acidic conditions, the dioxolane ring is labile and can be hydrolyzed to reveal the parent carbonyl group. The rate of this hydrolysis is dependent on the strength of the acid and the temperature. For instance, mild acidic conditions might be tolerated, especially at low temperatures, while stronger acids will lead to rapid deprotection. organic-chemistry.org The ester group, on the other hand, is susceptible to hydrolysis under both acidic and basic conditions, although basic conditions (saponification) are more commonly used for ester cleavage.

Chemo- and Orthogonal Deprotection Strategies

The presence of two distinct functional groups in this compound allows for chemoselective and orthogonal deprotection strategies. Chemoselectivity refers to the selective reaction of one functional group in the presence of another. Orthogonal deprotection is a strategy that allows for the removal of one protecting group in the presence of others, in any desired order.

Chemoselective Deprotection:

The 1,3-dioxolane group can be selectively removed under acidic conditions while keeping the ester group intact, provided that the conditions are mild enough to prevent ester hydrolysis. A variety of reagents can be used for this purpose, including catalytic amounts of iodine under neutral conditions, which can tolerate acetate groups. organic-chemistry.org Conversely, the ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide in methanol) without affecting the acid-sensitive dioxolane ring.

Orthogonal Deprotection:

The differential reactivity of the acetal and ester groups towards acids and bases forms the basis of an orthogonal protection strategy. The acetal is acid-labile and base-stable, while the ester is base-labile (and also acid-labile, though generally less so than the acetal). This allows for the selective removal of either group. For example, treatment with a mild acid will cleave the dioxolane, while treatment with a base will hydrolyze the ester.

| Deprotection Target | Reagent/Conditions | Effect on Other Group |

| 1,3-Dioxolane | Mild Acid (e.g., catalytic iodine, cerium(III) triflate) | Ester remains intact |

| Ethyl Ester | Base (e.g., NaOH, MeOH) | 1,3-Dioxolane remains intact |

Reactivity of the α-Carbon Adjacent to the Ester (Activated Methylene)

The methylene (B1212753) group (CH₂) situated between the 1,3-dioxolane ring and the ester carbonyl group is activated. The protons on this α-carbon are acidic due to the electron-withdrawing effect of the adjacent ester group, making them susceptible to deprotonation by a suitable base to form an enolate. This enolate is a key reactive intermediate for various carbon-carbon bond-forming reactions.

Enolate Formation and Alkylation Reactions

The formation of an enolate from this compound is typically achieved by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). mnstate.edu The resulting enolate is a potent nucleophile and can participate in SN2 reactions with various electrophiles, most commonly alkyl halides. This reaction, known as enolate alkylation, results in the formation of a new carbon-carbon bond at the α-position. mnstate.edufiveable.me

The choice of the alkylating agent is crucial and is generally limited to primary or methyl halides to avoid competing elimination reactions. mnstate.edu

| Base | Electrophile | Product |

| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | Ethyl 2-(1,3-dioxolan-2-yl)propanoate |

| Lithium Diisopropylamide (LDA) | Benzyl Bromide (BnBr) | Ethyl 2-(1,3-dioxolan-2-yl)-3-phenylpropanoate |

Aldol-Type Condensations and Knoevenagel Reactions

The enolate of this compound can act as a nucleophile in aldol-type condensation reactions with aldehydes and ketones. This reaction leads to the formation of a β-hydroxy ester derivative. The initial aldol (B89426) addition product can sometimes undergo subsequent dehydration, especially under harsh reaction conditions, to yield an α,β-unsaturated ester.

The Knoevenagel condensation is a related reaction where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base, such as an amine. wikipedia.orgsigmaaldrich.com this compound, having an activated methylene group, can participate in Knoevenagel condensations. The reaction typically proceeds via nucleophilic addition of the enolate to the carbonyl group, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org

Michael Additions as a Nucleophilic Donor

In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion (1,4-addition). The enolate generated from this compound can serve as a Michael donor. libretexts.org This reaction is particularly effective when a stable enolate, such as that derived from a β-keto ester or a malonic ester, is used. libretexts.org The reaction involves the addition of the enolate to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl-type compound after workup.

| Michael Acceptor | Base | Product |

| Methyl Vinyl Ketone | Sodium Ethoxide | Ethyl 4-acetyl-2-(1,3-dioxolan-2-yl)butanoate |

| Acrylonitrile | Sodium Ethoxide | Ethyl 4-cyano-2-(1,3-dioxolan-2-yl)butanoate |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., α-arylation)

The palladium-catalyzed α-arylation of carbonyl compounds stands as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the direct linkage of an aryl group to the α-position of an ester. This transformation has been the subject of extensive research, leading to the development of highly efficient catalytic systems with broad substrate scope. While direct palladium-catalyzed α-arylation of this compound is not extensively documented in dedicated studies, the reactivity of analogous systems, particularly esters with α-alkoxy substituents and protected carbonyl moieties, provides significant insight into the potential transformations of this specific compound.

The general mechanism for the palladium-catalyzed α-arylation of esters involves the generation of an ester enolate, which then participates in a catalytic cycle with a palladium(0) complex. The key steps of this cycle typically include:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II)-aryl intermediate.

Enolate Formation: A base deprotonates the α-carbon of the ester, forming the corresponding enolate.

Transmetalation (or Enolate Coordination and Deprotonation): The ester enolate coordinates to the Pd(II)-aryl complex, followed by a ligand substitution or a deprotonation-like step to form a palladium(II)-enolate complex.

Reductive Elimination: The aryl group and the enolate fragment on the palladium center undergo reductive elimination, forming the new C-C bond of the α-arylated product and regenerating the Pd(0) catalyst.

Pioneering work in this field has established that the choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps.

Research by the Hartwig group has demonstrated a general and highly functional group tolerant procedure for the palladium-catalyzed α-arylation of trimethylsilyl (B98337) enolates of esters. berkeley.edu This methodology is particularly relevant to this compound as it has been successfully applied to esters bearing α-alkoxy derivatives. The use of pre-formed silyl (B83357) enolates in the presence of a fluoride (B91410) or alkoxide source, such as zinc fluoride (ZnF₂) or zinc tert-butoxide (Zn(O-t-Bu)₂), as a co-catalyst is a key feature of this approach. These additives are believed to facilitate the transmetalation step. The reactions typically proceed in high yield and can be conducted at room temperature for certain substrates, showcasing the mildness of the conditions. berkeley.edu

The versatility of palladium-catalyzed α-arylation has been further highlighted in the synthesis of complex molecules like isoquinolines. rsc.orgrsc.org In these multi-step, one-pot procedures, the α-arylation of ester enolates serves as a critical C-C bond-forming step. rsc.org These studies underscore the robustness of the palladium catalyst systems, which can tolerate a wide variety of functional groups on both the ester and the aryl halide coupling partners.

While specific examples for this compound are not explicitly detailed, the successful α-arylation of structurally similar substrates suggests a viable reaction pathway. The dioxolane moiety, a cyclic acetal, is generally stable under the neutral to slightly basic conditions employed in many palladium-catalyzed cross-coupling reactions. The following table outlines representative conditions for the α-arylation of esters, which could be adapted for this compound based on established methodologies for related compounds.

| Ester Substrate (Analogue) | Aryl Halide | Palladium Catalyst | Ligand | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Trimethylsilyl enolate of an α-alkoxy ester | Aryl Bromide | Pd(OAc)₂ | Bulky phosphine | ZnF₂ | DMF | RT - 80 | High | berkeley.edu |

| Trimethylsilyl enolate of an α-alkoxy ester | Aryl Bromide | Pd(dba)₂ | Bulky phosphine | Zn(O-t-Bu)₂ | THF | RT | High | berkeley.edu |

| Ester Enolate | ortho-Functionalized Aryl Halide | Pd(OAc)₂ | DavePhos | LiHMDS | Toluene | 100 | Good to Excellent | rsc.org |

| tert-Butyl Cyanoacetate | Aryl Halide | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | Good to Excellent | rsc.org |

The successful application of these palladium-catalyzed methods to this compound would provide a direct route to α-aryl-α-(1,3-dioxolan-2-yl)acetates. These products are valuable synthetic intermediates, as the dioxolane group can be readily hydrolyzed to reveal a carbonyl functionality, leading to the formation of α-aryl-β-keto esters or their derivatives, which are important structural motifs in medicinal chemistry and materials science.

Strategic Applications of Ethyl 2 1,3 Dioxolan 2 Yl Acetate in Complex Organic Synthesis

Building Block for Heterocyclic Compounds

The inherent functionality of ethyl 2-(1,3-dioxolan-2-yl)acetate, which is chemically equivalent to ethyl 3-oxopropanoate upon deprotection of the acetal (B89532), positions it as a key C3 synthon for the assembly of a diverse array of heterocyclic systems. Its ability to participate in various cyclization and condensation reactions is central to its application in this area of synthetic chemistry.

Synthesis of Furans, Pyrroles, and Thiophenes

The synthesis of five-membered aromatic heterocycles such as furans, pyrroles, and thiophenes can be effectively achieved using precursors derived from this compound. The core strategy involves the generation of a 1,4-dicarbonyl compound, a common intermediate for the Paal-Knorr synthesis of these heterocycles.

For the synthesis of furans , the deprotected β-aldehydo ester can undergo condensation with an α-halo ketone. The initial reaction forms a 1,4-dicarbonyl intermediate which, upon acid-catalyzed cyclization and dehydration, yields the furan ring.

The Paal-Knorr pyrrole synthesis offers a direct route to substituted pyrroles . This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. By utilizing this compound as a precursor to the requisite 1,4-dicarbonyl compound, a variety of substituted pyrroles can be accessed.

For the preparation of thiophenes , the Gewald synthesis is a prominent method. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While not a direct application of the intact this compound, its deprotected aldehyde functionality can be a key component in forming the necessary starting materials for this reaction.

| Heterocycle | General Synthetic Method | Role of this compound |

| Furan | Paal-Knorr Furan Synthesis | Precursor to the 1,4-dicarbonyl intermediate. |

| Pyrrole | Paal-Knorr Pyrrole Synthesis | Precursor to the 1,4-dicarbonyl intermediate for condensation with an amine. |

| Thiophene | Gewald Synthesis | The deprotected aldehyde can be a component in the synthesis of precursors for the Gewald reaction. |

Precursor for Pyridines and Pyrimidines

The construction of six-membered nitrogen-containing heterocycles like pyridines and pyrimidines can also be facilitated by the use of this compound.

The Hantzsch pyridine synthesis is a classic method for the preparation of dihydropyridines, which can then be oxidized to pyridines . This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia. The deprotected form of this compound can serve as the β-dicarbonyl component in this reaction.

For the synthesis of pyrimidines , the Biginelli reaction is a widely employed one-pot cyclocondensation. This reaction brings together an aldehyde, a β-dicarbonyl compound, and urea or thiourea. This compound, after deprotection, can act as the β-dicarbonyl component, leading to the formation of dihydropyrimidinones, which are valuable precursors to a wide range of functionalized pyrimidines.

| Heterocycle | General Synthetic Method | Role of this compound |

| Pyridine | Hantzsch Pyridine Synthesis | The deprotected form can act as the β-dicarbonyl component. |

| Pyrimidine | Biginelli Reaction | The deprotected form can act as the β-dicarbonyl component for condensation with an aldehyde and urea/thiourea. |

Construction of Fused Heterocyclic Systems

The versatility of this compound extends to the synthesis of more complex fused heterocyclic systems. The dual functionality of the deprotected β-aldehydo ester allows for sequential or tandem reactions to build additional rings onto a pre-existing heterocyclic core. For instance, the ester functionality can be used for cyclization onto an adjacent functional group, while the aldehyde can be used to form a new ring through condensation reactions. This strategy is particularly useful in the construction of bicyclic and polycyclic systems containing nitrogen, oxygen, or sulfur atoms.

Intermediate in Natural Product Total Synthesis

The structural motifs present in this compound make it a valuable intermediate in the total synthesis of a variety of natural products. Its ability to introduce a three-carbon chain with differentiated carbonyl functionalities is a key advantage in the assembly of complex carbon skeletons.

Role in Polyketide and Terpenoid Scaffolds

Polyketides are a large and diverse class of natural products that are biosynthesized from the repeated condensation of acetyl-CoA and malonyl-CoA units. The resulting poly-β-keto chains are then modified to produce the final complex structures. In the laboratory synthesis of polyketides, building blocks that mimic these biological precursors are highly sought after. This compound can serve as a synthetic equivalent of a three-carbon building block, where the protected aldehyde and the ester group can be selectively manipulated to construct the characteristic oxygenated carbon chains of polyketides.

The synthesis of terpenoids , which are derived from isoprene units, often involves the strategic assembly of carbon chains with specific functional group patterns. While not a direct isoprene equivalent, the C3 fragment provided by this compound can be incorporated into terpenoid skeletons through various carbon-carbon bond-forming reactions. For example, a Grignard reagent derived from a protected form of this molecule has been utilized in the total synthesis of certain terpenes, highlighting its utility in constructing complex cyclic and acyclic systems.

Contribution to Alkaloid and Flavonoid Synthesis

Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Their synthesis often requires the construction of nitrogen-containing heterocyclic rings. The deprotected aldehyde functionality of this compound can participate in reactions such as the Pictet-Spengler reaction or Mannich reactions to form key intermediates in alkaloid synthesis. The ester group can then be further transformed to complete the synthesis of the target molecule.

Flavonoids are a class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton. The central three-carbon bridge is often derived from a chalcone precursor, which is biosynthesized from p-coumaroyl-CoA and three molecules of malonyl-CoA. In the laboratory, synthetic strategies for flavonoids can employ β-dicarbonyl compounds. This compound, as a masked β-aldehydo ester, can be a valuable precursor in the construction of the chromone ring system that forms the core of many flavonoids.

| Natural Product Class | Synthetic Role of this compound |

| Polyketides | Serves as a C3 building block to construct oxygenated carbon chains. |

| Terpenoids | Can be incorporated as a C3 fragment into terpenoid skeletons. |

| Alkaloids | The deprotected aldehyde can participate in key ring-forming reactions. |

| Flavonoids | Can act as a precursor for the construction of the central chromone ring. |

Stereoselective Synthesis of Bioactive Molecules

The 1,3-dioxolane (B20135) moiety in this compound serves as a masked aldehyde, a feature that is extensively exploited in stereoselective synthesis. This protecting group strategy allows for the execution of various chemical transformations on the ester portion of the molecule without affecting the latent aldehyde. The controlled deprotection of the dioxolane ring at a later stage unveils the aldehyde for subsequent reactions, providing a powerful tool for the stepwise and stereocontrolled elaboration of complex natural products and other bioactive molecules.

While specific examples detailing the direct use of this compound in the total synthesis of named bioactive molecules are not extensively documented in publicly available literature, the general strategy of employing dioxolane-protected synthons is a cornerstone of modern organic synthesis. This approach is critical in managing the reactivity of multifunctional compounds and achieving high levels of stereoselectivity.

Precursor for Pharmaceutical and Agrochemical Intermediates

The chemical versatility of this compound extends to its role as a precursor for a variety of intermediates crucial for the pharmaceutical and agrochemical industries.

Chiral Auxiliaries and Asymmetric Synthesis Precursors

While direct evidence of this compound being a common precursor for commercially significant chiral auxiliaries is limited, its structural framework presents possibilities for such applications. The ester functionality can be modified to incorporate chiral entities, which can then direct the stereochemical outcome of subsequent reactions. The development of novel chiral auxiliaries is an ongoing area of research, and starting materials like this compound offer a flexible scaffold for designing new reagents for asymmetric synthesis.

Key Intermediates for Active Pharmaceutical Ingredients (APIs)

The synthesis of many Active Pharmaceutical Ingredients (APIs) relies on the use of versatile building blocks. Dioxolane-containing compounds are known to be intermediates in the synthesis of various pharmaceuticals. researchgate.net For instance, the 1,3-dioxolane ring is a structural motif found in a number of bioactive compounds, and its introduction is often facilitated by precursors like this compound. The ability to unmask the aldehyde functionality at a desired point in a synthetic sequence allows for the construction of complex API skeletons.

Table 1: Examples of Dioxolane-Containing Bioactive Scaffolds

| Bioactive Scaffold | Therapeutic Area | Potential Synthetic Relevance of Dioxolane Intermediates |

| Nucleoside analogues | Antiviral | The dioxolane ring can form part of the modified sugar moiety. |

| Certain antifungal agents | Antifungal | The dioxolane moiety can be a key structural feature for biological activity. |

| Various CNS-active agents | Neurology | The dioxolane group can be present as a key structural element. |

This table is illustrative and based on the general prevalence of the dioxolane motif in medicinal chemistry.

Synthetic Routes to Agrochemical Compounds

The 1,3-dioxolane structural unit is also present in a range of agrochemical compounds, particularly fungicides and herbicides. The synthesis of such compounds often involves the use of intermediates where a carbonyl group is protected as a dioxolane. This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. While specific large-scale agrochemical production processes starting directly from this compound are not widely reported, the fundamental chemistry it represents is integral to the design and synthesis of new crop protection agents. Research has shown that certain 1,3-dioxolane derivatives exhibit fungicidal activity, highlighting the potential of this class of compounds in agriculture.

Contributions to Material Science Precursors

The application of this compound also extends into the realm of material science, primarily as a potential precursor for the synthesis of specialized monomers.

Monomer Synthesis for Polymer Applications

The ester and protected aldehyde functionalities of this compound offer reactive handles for the synthesis of novel monomers. For example, the ester group can be converted to other functional groups, such as alcohols or amides, which can then be polymerized. Subsequently, the deprotection of the dioxolane ring can yield polymers with pendant aldehyde groups. These aldehyde functionalities can be used for post-polymerization modifications, such as cross-linking or the attachment of other molecules, to create materials with tailored properties. While this remains a niche application, the potential to create functional polymers from such precursors is an area of active interest in polymer chemistry.

Specialty Chemical Production

The strategic use of this compound and its analogs in the production of specialty chemicals is centered on the manipulation of its core functional groups. The dioxolane ring serves as a stable protecting group for an aldehyde, allowing for selective reactions at the ester functionality. Conversely, the ester can be modified or used to direct reactions, with the aldehyde being unmasked at a later synthetic stage. This latent aldehyde functionality is a key feature that synthetic chemists exploit in the construction of more complex molecular architectures.

While detailed, publicly available research on the extensive use of this compound in the synthesis of a wide array of specialty chemicals is somewhat limited, its structural motifs are found in intermediates for various complex molecules. The principles of its application can be inferred from the synthesis of related dioxolane-containing compounds. For instance, the use of a dioxolane-protected aldehyde is a common strategy in the synthesis of pharmaceutical intermediates to avoid unwanted side reactions.

A notable application of a related dioxolane structure is found in a patented synthesis of Montelukast, a medication used to manage asthma. While not directly employing this compound, the synthesis highlights the strategic importance of the dioxolane moiety as a protecting group for an aldehyde during the construction of a complex pharmaceutical product. This approach allows for the sequential introduction and modification of other functional groups without interference from a highly reactive aldehyde.

Furthermore, research into the creation of novel, bio-based chemicals has explored the synthesis and application of various dioxolanes. These compounds are of interest for their potential as "bio-hybrid chemicals," combining biological and chemical synthesis methods to create valuable molecules from renewable resources. While these studies may not initiate their syntheses from this compound, they underscore the growing importance of the dioxolane functional group in the development of new specialty chemicals.

The primary documented use of the methylated analog, Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, also known as Fructone (B1293620), is as a fragrance and flavoring agent. Its fruity, apple-like aroma has led to its widespread use in consumer products. This in itself represents a significant area of specialty chemical production.

Below is a data table summarizing the key aspects of this compound and its applications.

| Property/Application | Description |

| IUPAC Name | This compound |

| Common Name | (for methylated analog) Fructone, Apple Ketal |

| Primary Application | Fragrance and Flavoring Agent |

| Key Synthetic Feature | Protected aldehyde (dioxolane) and an ester group |

| Role in Complex Synthesis | Building block, Intermediate, Protecting group strategy |

| Potential Broader Applications | Pharmaceuticals, Agrochemicals, Bio-hybrid chemicals |

Spectroscopic Characterization Methodologies for Structural Elucidation of Ethyl 2 1,3 Dioxolan 2 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity and environment of each atom can be determined.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy reveals the different types of protons present in a molecule and their neighboring environments. For Ethyl 2-(1,3-dioxolan-2-yl)acetate, the ¹H NMR spectrum exhibits distinct signals corresponding to the ethyl group and the dioxolane ring protons.

The ethyl group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) adjacent to the ester oxygen typically appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-OCH₂CH₃) appear as a triplet, coupling with the adjacent methylene protons.

The protons of the dioxolane ring and the methylene group adjacent to it also produce unique signals. The four protons of the dioxolane ring (-OCH₂CH₂O-) often appear as a multiplet. The methylene protons alpha to the carbonyl group (-CH₂COOEt) are expected to resonate as a doublet, coupling with the single proton on the acetal (B89532) carbon. The methine proton of the dioxolane ring (-O-CH-O-) will appear as a triplet, split by the adjacent methylene protons.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Typical Chemical Shift (ppm) | Splitting Pattern |

| -OCH₂CH₃ | ~4.1 | Quartet |

| -OCH₂CH₃ | ~1.2 | Triplet |

| -OCH₂CH₂O- | ~3.9 | Multiplet |

| -CH₂COOEt | ~2.7 | Doublet |

| -O-CH-O- | ~5.0 | Triplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's chemical environment, such as its hybridization and proximity to electronegative atoms. libretexts.org

The carbonyl carbon of the ester group is typically the most deshielded, appearing at the lowest field (highest ppm value) in the spectrum. libretexts.orglibretexts.orgscribd.com The carbon atoms of the ethyl group and the dioxolane ring resonate at characteristic chemical shifts. The presence of oxygen atoms causes a downfield shift for the adjacent carbon atoms. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (ppm) |

| C =O (Ester) | 170 - 185 libretexts.orglibretexts.orgscribd.com |

| -O-C H-O- (Acetal) | 95 - 115 |

| -OC H₂CH₂O- (Dioxolane) | 60 - 80 |

| -OC H₂CH₃ (Ethyl) | 50 - 65 libretexts.org |

| -C H₂COOEt | 40 - 50 |

| -OCH₂C H₃ (Ethyl) | 10 - 15 libretexts.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between the quartet and triplet of the ethyl group, and between the protons of the dioxolane ring and the adjacent methylene and methine protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the carbon signal for the ethyl methylene group would show a cross-peak with the corresponding proton quartet.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the carbonyl carbon and the protons of the adjacent methylene group, as well as the protons of the ethyl group's methylene.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz

Characteristic Vibrational Frequencies of Ester and Acetal Groups

The IR spectrum of this compound is dominated by the strong absorption bands of the ester and acetal functional groups.

The ester group exhibits two prominent characteristic absorptions:

A strong C=O (carbonyl) stretching vibration, typically found in the range of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.comspectroscopyonline.com

A strong C-O stretching vibration, which often appears as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

The acetal group is characterized by several C-O stretching vibrations in the fingerprint region of the spectrum, typically between 1200 cm⁻¹ and 1000 cm⁻¹. These bands can sometimes overlap with the C-O stretches of the ester group.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Ester | C=O Stretch | 1750 - 1735 vscht.czorgchemboulder.comspectroscopyonline.com |

| Ester | C-O Stretch | 1300 - 1000 orgchemboulder.comspectroscopyonline.com |

| Acetal | C-O Stretch | 1200 - 1000 |

| Alkane | C-H Stretch | 2960 - 2850 pressbooks.pub |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation to produce smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule.

For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group. libretexts.org For example, the loss of the ethoxy radical (-OCH₂CH₃) would result in a significant fragment ion. Cyclic acetals can also undergo characteristic fragmentation, often involving the cleavage of the C-O bonds within the ring. aip.orgmiamioh.edu The analysis of these fragmentation patterns helps to confirm the proposed structure.

Fragmentation Pattern Analysis for Structural Insights

Electron Ionization (EI) mass spectrometry is a fundamental technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can undergo characteristic fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be pieced together to deduce the original structure.

For this compound and its derivatives, the presence of both an ester and a dioxolane ring leads to predictable fragmentation pathways. Analysis of the mass spectrum of a derivative, such as Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate, reveals key fragments that are indicative of the compound's structure. nist.gov

A prominent fragmentation pathway involves the cleavage of the C-C bond alpha to the carbonyl group of the ester, leading to the loss of the ethoxycarbonylmethyl group or the dioxolane moiety. Another common fragmentation is the loss of the ethoxy group (-OCH2CH3) from the ester. The dioxolane ring itself can also undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) oxide or related fragments.

The mass spectrum of a related compound, Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (also known as ethyl acetoacetate (B1235776) ethylene ketal), shows characteristic peaks that can be assigned to specific fragment ions, providing a clear example of how fragmentation analysis aids in structural elucidation.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Origin of Fragment |

|---|---|---|

| 159 | [M-CH3]+ | Loss of a methyl group from the dioxolane ring |

| 101 | [M-COOEt]+ | Loss of the ethoxycarbonyl group |

| 87 | [CH3C(OCH2CH2O)]+ | The charged 2-methyl-1,3-dioxolane (B1212220) moiety |

| 73 | [CH(OCH2CH2O)]+ | Fragment from the dioxolane ring |

| 43 | [CH3CO]+ | Acylium ion from the ester portion |

Advanced Spectroscopic and Diffraction Techniques (e.g., X-ray Crystallography for crystalline derivatives)

For compounds that can be obtained in a crystalline form, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

While this compound is a liquid at room temperature, some of its derivatives may be synthesized as crystalline solids. The search of publicly available databases did not yield specific X-ray crystallographic data for crystalline derivatives of this compound. uq.edu.au However, the synthesis and crystallographic analysis of other complex molecules containing dioxolane functionalities is a well-established field of study. Should a crystalline derivative of this compound be prepared, X-ray diffraction would be an invaluable tool for its unambiguous structural characterization, providing a complete and detailed picture of its molecular geometry.

Computational Chemistry and Theoretical Studies of Ethyl 2 1,3 Dioxolan 2 Yl Acetate

Electronic Structure and Reactivity Predictions

Detailed computational studies are essential for understanding the intrinsic electronic properties and predicting the chemical behavior of Ethyl 2-(1,3-dioxolan-2-yl)acetate.

Density Functional Theory (DFT) Calculations on Molecular Orbitals

No specific Density Functional Theory (DFT) studies detailing the molecular orbitals of this compound have been found in the reviewed literature. Such calculations would typically provide insights into the distribution and energy levels of electrons within the molecule, which are fundamental to its stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

There is no available Frontier Molecular Orbital (FMO) analysis for this compound in the scientific literature. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. Without these calculations, predictions about how this molecule interacts with other reagents remain speculative.

Conformational Analysis and Energy Landscapes

The flexibility of the dioxolane ring and the ethyl acetate (B1210297) side chain suggests a complex conformational landscape for this molecule. However, specific theoretical analyses are absent from the literature.

Stereoelectronic Effects and Stability

No dedicated research on the stereoelectronic effects governing the conformational stability of this compound could be located. Studies on related six-membered ring systems like dioxanes highlight the importance of effects such as anomeric and gauche interactions, but a direct application of these principles to the five-membered dioxolane ring of this specific compound requires dedicated computational analysis. acs.orgresearchgate.net

Intramolecular Interactions and Solvent Effects

A detailed analysis of the intramolecular interactions, such as potential hydrogen bonding, and the influence of different solvents on the conformational preferences of this compound is not available. While esters are known to be polar and can engage in hydrogen bonding with protic solvents, the specific impact on this molecule's structure has not been computationally modeled. libretexts.org

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the mechanisms of reactions involving this compound, such as its synthesis or hydrolysis, would be greatly enhanced by theoretical calculations. However, such studies appear to be unpublished. The elucidation of reaction pathways and the characterization of transition state structures are crucial for optimizing reaction conditions and predicting product outcomes.

Catalytic Cycle Investigations

The catalytic hydrolysis of this compound, particularly the cleavage of the 1,3-dioxolane (B20135) ring, is expected to proceed via an acid-catalyzed mechanism. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the step-by-step pathway of such catalytic cycles.

The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals and ketals involves a series of steps that can be meticulously modeled. researchgate.net The catalytic cycle would likely commence with the protonation of one of the oxygen atoms in the dioxolane ring by a hydronium ion (in aqueous acidic media). This initial step is crucial as it transforms the alkoxy group into a good leaving group (an alcohol).

While no specific studies detailing this cycle for this compound are readily available, the principles are well-established from both experimental and theoretical investigations of other 1,3-dioxolanes. nih.govgla.ac.uk DFT calculations would allow for the geometric optimization of all reactants, intermediates, transition states, and products involved in the cycle. The transition state structures, which represent the energy maxima along the reaction coordinate, are of particular interest as they govern the kinetics of the reaction.

Similarly, the acid-catalyzed hydrolysis of the ethyl ester moiety would follow a well-trodden path involving protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfers, and elimination of ethanol (B145695) to yield the corresponding carboxylic acid. youtube.comyoutube.com Computational modeling can provide detailed insights into the energetics of this process.

Kinetic and Thermodynamic Parameters of Transformations

A primary goal of computational studies is to quantify the kinetic and thermodynamic parameters of a reaction. These parameters provide a deeper understanding of reaction feasibility, rates, and equilibria.

Thermodynamic Parameters:

Kinetic Parameters:

The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is a critical kinetic parameter that determines the rate of a reaction. It represents the energy barrier that must be overcome for reactants to transform into products. By locating the transition state structures for each elementary step in a proposed reaction mechanism, computational chemists can calculate these activation barriers. ekb.eg A lower activation barrier corresponds to a faster reaction rate.

For instance, in the acid-catalyzed hydrolysis of the dioxolane ring, DFT calculations could be used to compare the activation energies for the protonation of the different oxygen atoms and the subsequent C-O bond cleavage, thereby identifying the most likely reaction pathway.

The following table illustrates the type of data that would be generated from a computational study on the hydrolysis of a generic 1,3-dioxolane, as specific data for this compound is not available.

| Reaction Step | Parameter | Calculated Value (Illustrative) |

| Protonation | ΔG‡ (kcal/mol) | 5-10 |

| ΔH (kcal/mol) | -15 to -20 | |

| C-O Bond Cleavage (Rate-Determining) | ΔG‡ (kcal/mol) | 15-25 |

| ΔH‡ (kcal/mol) | 10-20 | |

| Nucleophilic Attack by Water | ΔG‡ (kcal/mol) | 2-5 |

| ΔH (kcal/mol) | -25 to -30 | |

| Overall Reaction | ΔG (kcal/mol) | -5 to -10 |

| ΔH (kcal/mol) | -10 to -15 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Green Chemistry Principles in the Synthesis and Application of Ethyl 2 1,3 Dioxolan 2 Yl Acetate

Sustainable Solvent Selection and Alternative Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, often accounting for the majority of non-aqueous waste. nih.gov Research has increasingly focused on replacing conventional volatile organic compounds (VOCs) with greener alternatives that are less toxic, biodegradable, and derived from renewable sources. scientificlabs.co.uk

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have emerged as promising alternative reaction media for acetalization reactions. nih.govmdpi.com DESs are mixtures of Lewis or Brønsted acids and bases that form a eutectic mixture with a melting point significantly lower than its individual components. wikipedia.orgmdpi.com ILs are salts with low melting points composed entirely of ions. mdpi.com Both offer benefits such as low vapor pressure, non-flammability, and high thermal stability. wikipedia.org

In the context of synthesizing Ethyl 2-(1,3-dioxolan-2-yl)acetate from ethyl acetoacetate (B1235776) and ethylene (B1197577) glycol, acidic DESs and ILs can function as both the solvent and the catalyst, simplifying the process. nih.govresearchgate.net For instance, natural deep eutectic solvents (NADES) have been successfully used for acetalization reactions, demonstrating high efficiency without the need for external catalysts or water removal techniques. nih.gov The reaction medium can often be recycled and reused multiple times without a significant loss of activity. nih.gov

SO3H-functionalized Brønsted acidic ionic liquids (BAILs) have proven to be highly efficient catalysts for the production of fructone (B1293620) (another name for Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate) via the acetalization of ethyl acetoacetate with ethylene glycol. researchgate.net These ILs can outperform conventional catalysts like sulfuric acid and cation exchange resins. researchgate.net Studies on the keto-enol tautomerism of ethyl acetoacetate in choline-based ionic liquids have provided molecular-level insights, showing that both the cation and anion of the IL play a crucial role in the reaction energetics, which can aid in designing novel IL-based catalysts for such transformations. rsc.orgresearchgate.net

Table 1: Application of DES and ILs in Acetalization Reactions

| Solvent/Catalyst System | Substrates | Key Findings | Reusability | Reference |

|---|---|---|---|---|

| Natural Deep Eutectic Solvents (NADES) | Various aldehydes/ketones and diols | Acts as both solvent and catalyst; no external additives or water removal needed. | Reused up to 10 times without loss of activity. | nih.gov |

| SO3H-functionalized Brønsted Acidic Ionic Liquids (BAILs) | Ethyl acetoacetate and ethylene glycol | Highly efficient for fructone synthesis, surpassing conventional acid catalysts. | Recycled multiple times without significant loss of activity. | researchgate.net |

| Choline-based Ionic Liquids | Ethyl acetoacetate | Influences keto-enol tautomerism, providing insights for catalyst design. | Not specified. | rsc.orgresearchgate.net |

| Ester sulfate-functionalized ILs | Glycerol and various ketones/aldehydes | Efficient catalysts for acetalization, with high conversion and selectivity. | Recyclable for at least six runs with no obvious activity loss. | mdpi.com |

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), represent another green solvent alternative. rsc.orgjeires.com A substance becomes a supercritical fluid above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. libretexts.org scCO₂ is non-toxic, non-flammable, inexpensive, and can be easily removed from the product mixture by depressurization, eliminating the need for solvent evaporation steps. rsc.orglibretexts.org While specific studies on the synthesis of this compound in scCO₂ are limited, the favorable interactions between carbonyl groups and CO₂ and the successful application of scCO₂ in other reactions like hydrogenations make it a viable medium to explore for this acetalization. rsc.orglibretexts.org

Performing reactions in aqueous media is highly desirable from a green chemistry perspective. Water is abundant, non-toxic, and non-flammable. The synthesis of 1,3-dioxolane (B20135) from aqueous formaldehyde (B43269) and ethylene glycol has been investigated, demonstrating the feasibility of using water as a reaction medium for acetal (B89532) formation. figshare.comacs.org However, the acetalization reaction to form this compound produces water as a byproduct, which can shift the equilibrium back towards the reactants. google.com To overcome this, techniques like reactive distillation can be employed, where the product is continuously removed as it is formed, driving the reaction to completion. figshare.comacs.org Biphasic systems, where the catalyst resides in the aqueous phase and the product moves to an organic phase, can also facilitate catalyst recycling and product separation. rsc.org

Development of Heterogeneous and Recyclable Catalysts

A key principle of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing product contamination and waste generation. nih.govnih.gov

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. espublisher.comnih.gov Their high surface area, tunable pore size, and versatile functionality make them promising candidates for heterogeneous catalysis. espublisher.comzendy.io MOFs can be designed with acidic sites that are active for acetalization reactions. The synthesis of dioxole-functionalized MOFs has been reported, indicating the compatibility of the dioxolane structure within a MOF framework. rsc.org While direct application of MOFs for synthesizing this compound is an area for further research, their success in other acid-catalyzed reactions suggests significant potential.

Nanocatalysts also offer high activity and selectivity due to their large surface-area-to-volume ratio. nih.gov Various nanocatalysts, including silica-supported preyssler nanoparticles and palladium nanoparticles supported on various materials, have been developed for reactions involving carbonyl compounds. nih.govresearchgate.net For instance, nickel nanoparticles synthesized in ionic liquids have been shown to be effective for the chemoselective reduction of α,β-unsaturated carbonyl compounds. dtu.dk The development of nanocatalysts for the specific acetalization of ethyl acetoacetate could lead to milder reaction conditions and improved efficiency.

Table 2: Examples of Heterogeneous Catalysts in Carbonyl Chemistry

| Catalyst Type | Example | Application | Key Features | Reference |

|---|---|---|---|---|

| MOF | Dioxole functionalized MOFs | Structural components | Demonstrates compatibility of the dioxolane group with MOF structures. | rsc.org |

| MOF | Pd/ZIF-8 (Zeolitic Imidazolate Framework) | Carbonylative coupling reactions | High catalytic activity and potential for recyclability. | nih.gov |

| Nanocatalyst | Silica-supported preyssler nanoparticles | Photocatalytic oxidation of aldehydes | Recyclable with no significant loss in activity. | researchgate.net |

| Nanocatalyst | Ni Nanoparticles in Ionic Liquids | Chemoselective reduction of α,β-unsaturated carbonyls | Efficient under mild conditions. | dtu.dk |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For acetalization, acid catalysts like camphorsulfonic acid and p-toluenesulfonic acid have been shown to be effective. eurekalert.orgnih.gov Perchloric acid adsorbed on silica gel is an example of a reusable acid catalyst that can be employed for the protection of carbonyl groups under solvent-free conditions. organic-chemistry.org These catalysts avoid the use of potentially toxic or expensive metals.

Biocatalysis, the use of enzymes or whole cells to catalyze reactions, offers high selectivity under mild conditions (pH, temperature, pressure) and is inherently green. nih.gov While the direct enzymatic synthesis of this compound is not widely reported, biocatalytic approaches have been used to prepare chiral building blocks for complex syntheses. nih.gov Chemoenzymatic cascades have been developed for the production of other dioxolanes, where an enzymatic step is followed by a chemical catalysis step. nih.govrwth-aachen.de This highlights the potential for integrating biocatalysis into the synthesis pathway, possibly by creating chiral diols enzymatically before the acetalization step. nih.gov

Atom Economy and Process Efficiency Metrics

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from ethyl acetoacetate and ethylene glycol, the reaction is:

C₆H₁₀O₃ (Ethyl acetoacetate) + C₂H₆O₂ (Ethylene glycol) → C₈H₁₄O₄ (Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate) + H₂O (Water)

Let's calculate the atom economy for this reaction. Note that the correct structure for this compound involves the protection of the ketone in ethyl acetoacetate, resulting in Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate. The reaction produces one molecule of water as a byproduct.

Molecular Weight of Ethyl acetoacetate (C₆H₁₀O₃): 130.14 g/mol

Molecular Weight of Ethylene glycol (C₂H₆O₂): 62.07 g/mol

Molecular Weight of Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (C₈H₁₄O₄): 174.19 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Sum of Molecular Weights of Reactants = 130.14 + 62.07 = 192.21 g/mol

% Atom Economy = (174.19 / 192.21) x 100 ≈ 90.6%

This reaction has a high theoretical atom economy, as the only byproduct is a small molecule, water. This is characteristic of addition and rearrangement reactions. The primary goal in greening this process, therefore, lies not in improving the inherent atom economy but in minimizing waste from solvents, catalysts, and separation agents, and reducing energy consumption. Process efficiency metrics like the E-Factor (Environmental Factor), which measures the mass of waste produced per unit of product, and Process Mass Intensity (PMI), which considers the total mass used in a process to produce a certain mass of product, provide a more holistic view of the sustainability of the entire process. Optimizing the reaction through the use of recyclable solvents and catalysts directly contributes to a lower E-Factor and PMI.

Waste Minimization and By-product Utilization Strategies

The primary route to this compound involves the acid-catalyzed ketalization of ethyl acetoacetate with ethylene glycol. In this reaction, the principal by-product is water. The effective removal of this water is paramount, as its presence can hinder the reaction equilibrium, leading to lower product yields and the generation of waste through unreacted starting materials.

Catalyst Selection and Recyclability: A Cornerstone of Waste Reduction

A significant advancement in minimizing waste in this synthesis is the transition from corrosive and single-use homogeneous acid catalysts, such as sulfuric acid, to solid, reusable acid catalysts. This shift not only mitigates the environmental hazards associated with corrosive acids but also simplifies product purification, thereby reducing the consumption of neutralizing agents and the generation of inorganic salt waste.

Heterogeneous catalysts, including ion-exchange resins, zeolites, and functionalized silicas, offer the distinct advantage of being easily separable from the reaction mixture through simple filtration. This allows for their repeated use over multiple reaction cycles, drastically decreasing catalyst-related waste. Research has demonstrated the high efficacy and durability of various solid acid catalysts in ketalization reactions, maintaining high product yields over several cycles.